

Application Notes and Protocols: Synthesis and Derivatization of Apigenin 5-O-neohesperidoside (Rhoifolin)

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Compound of Interest

Compound Name: *Apigenin 5-O-neohesperidoside*

Cat. No.: *B1153349*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, more commonly known as Rhoifolin, is a flavonoid glycoside found in a variety of plants, notably in the Citrus genus.[1][2][3] As a derivative of apigenin, rhoifolin exhibits a range of biological activities, including potent cytotoxic and anticancer properties, making it a compound of significant interest for therapeutic research and drug development.[1][2][4] This document provides detailed protocols for the chemical synthesis of rhoifolin and discusses its subsequent derivatization, offering a guide for researchers aiming to explore its therapeutic potential.

Chemical Properties

Property	Value
Chemical Formula	C27H30O14
Molecular Weight	578.53 g/mol
Appearance	Yellow amorphous powder or yellow needles
Melting Point	245-253 °C
Solubility	Soluble in hot ethanol, methanol, and water; sparingly soluble in cold ethanol and ethyl acetate; insoluble in chloroform and n-hexane. [1]

Synthesis of Apigenin 5-O-neohesperidoside (Rhoifolin)

A common and effective method for the synthesis of rhoifolin is through the oxidation of naringin using iodine in a pyridine solvent.[\[1\]](#)[\[5\]](#)

Quantitative Data

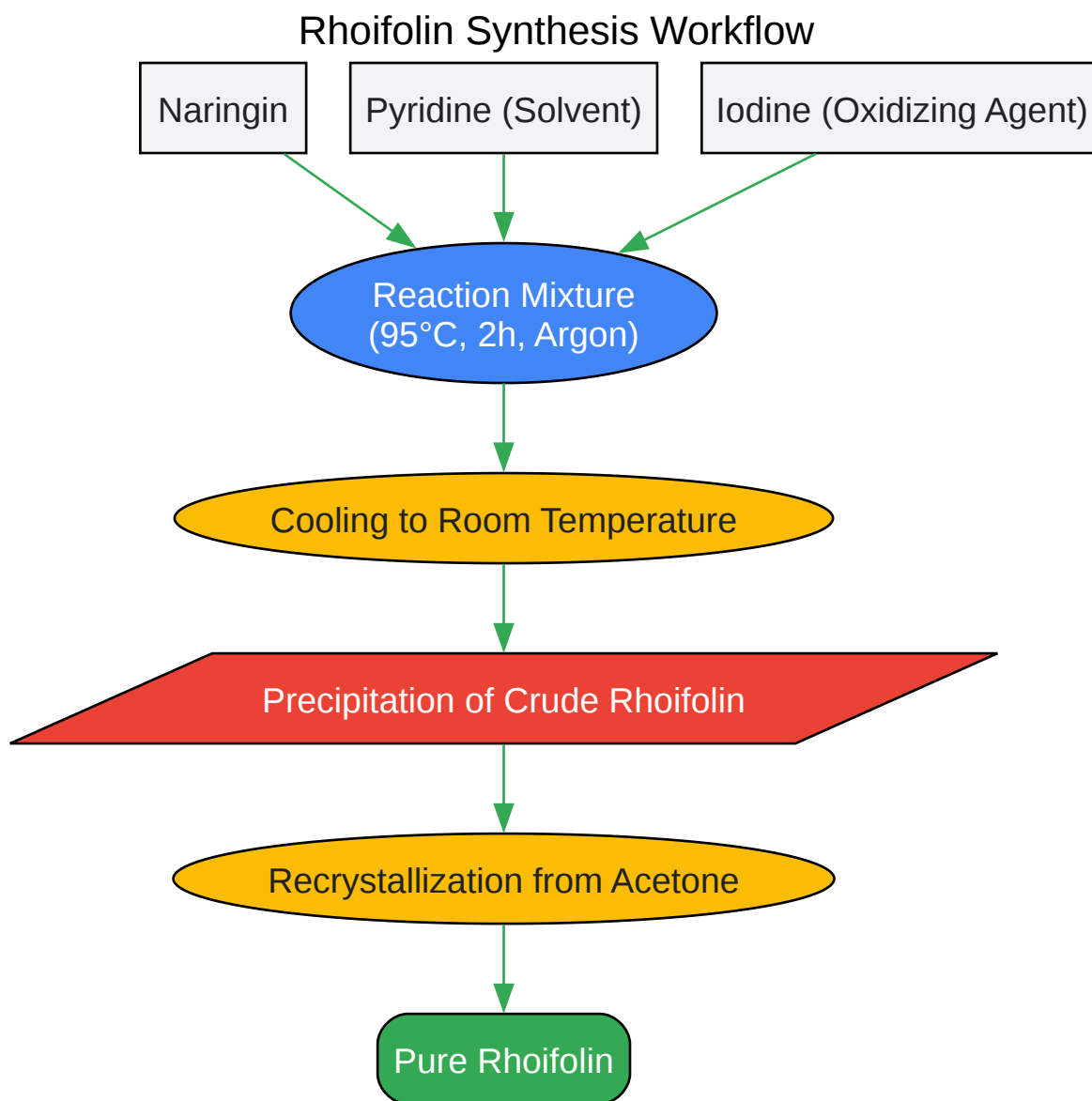
Starting Material	Reagents	Reaction Conditions	Product	Yield
Naringin (10.02 g, 17.25 mmol)	Iodine (4.45 g, 17.05 mmol), Pyridine (100 mL)	95 °C, 2 hours, Argon atmosphere	Rhoifolin (8.14 g)	~82%

Experimental Protocol

- Reaction Setup: In a round-bottom flask, dissolve 10.02 g (17.25 mmol) of naringin in 100 mL of pyridine.
- Inert Atmosphere: Purge the flask with argon gas to create an inert atmosphere.
- Reagent Addition: Add 4.45 g (17.05 mmol) of iodine to the solution.

- **Heating:** Heat the reaction mixture to 95 °C and maintain this temperature for 2 hours with continuous stirring.
- **Cooling and Precipitation:** After 2 hours, cool the reaction solution to room temperature. A pale yellow solid will precipitate out.
- **Purification:** Collect the crude product by filtration and recrystallize it from acetone to obtain pure rhoifolin (8.14 g).
- **Characterization:** Confirm the identity and purity of the synthesized rhoifolin using techniques such as melting point determination, NMR, and mass spectrometry.

Synthesis Workflow



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Caption: Chemical synthesis of rhoifolin from naringin.

Derivatization of Apigenin 5-O-neohesperidoside (Rhoifolin)

The derivatization of rhoifolin is an area with limited published research, yet it holds potential for modifying its biological activity.^[1] Two key derivatization strategies are highlighted below.

Acetylation for Chemo-enzymatic Synthesis

Rhoifolin can be used as an intermediate in the synthesis of other flavonoids, such as acacetin. This process involves the acetylation of rhoifolin.[1]

- **Starting Material:** Use the rhoifolin synthesized in the previous step.
- **Acetylation:** To the reaction mixture containing rhoifolin, add acetic anhydride.
- **Heating:** Heat the mixture for 6 hours at 95 °C to yield the acetylated rhoifolin derivative.

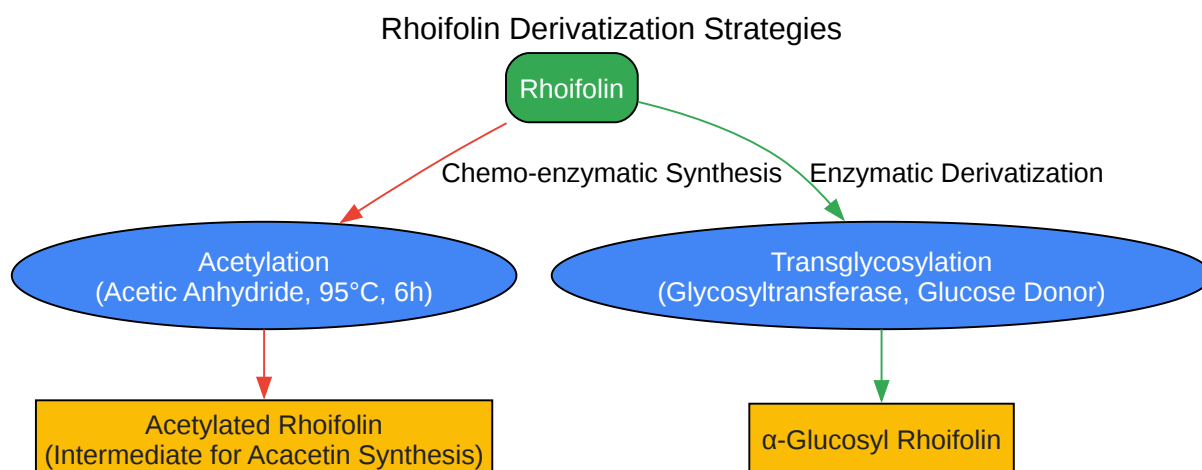
Transglycosylation to Synthesize α -Glucosyl Rhoifolin

Another derivatization method is the synthesis of α -glucosyl rhoifolin through a transglycosylation reaction.[1][2]

Note: The specific enzymatic conditions for this transglycosylation are not detailed in the provided search results. A general enzymatic transglycosylation protocol would involve:

- **Enzyme Selection:** Choose a suitable glycosyltransferase enzyme capable of transferring a glucose moiety.
- **Reaction Mixture:** Prepare a buffered solution containing rhoifolin, a glucose donor (e.g., sucrose), and the selected enzyme.
- **Incubation:** Incubate the mixture under optimal conditions for the enzyme (temperature, pH) for a sufficient period.
- **Purification:** Purify the resulting α -glucosyl rhoifolin using chromatographic techniques.
- **Characterization:** Confirm the structure of the derivative using NMR (HSQC, COSY, HMBC, 1D TOCSY) and mass spectrometry.[1]

Derivatization Workflow



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Caption: Methods for the derivatization of rhoifolin.

Biological Activity and Signaling Pathways

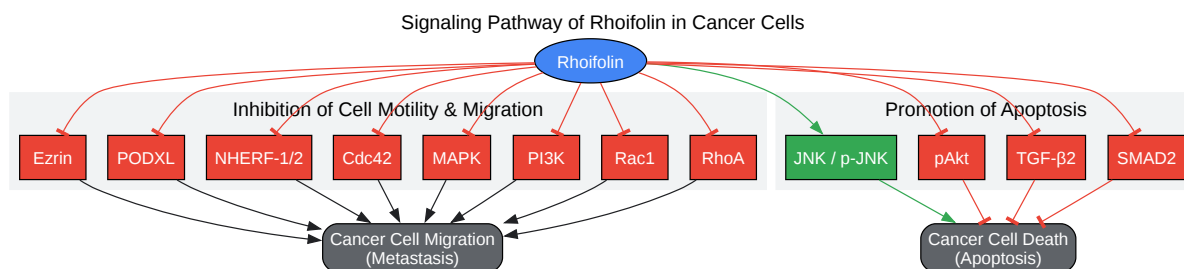
Rhoifolin has demonstrated significant anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation.[1][2] Its mechanism of action involves the modulation of several key signaling pathways.

Signaling Pathways Modulated by Rhoifolin

Rhoifolin exerts its anti-metastatic and pro-apoptotic effects by:

- Inhibiting key molecules involved in cell motility and migration such as ezrin, PODXL, NHERF-1/2, Cdc42, MAPK, PI3K, Rac1, and RhoA.[2]
- Promoting apoptosis by upregulating JNK and p-JNK, and downregulating pAkt, TGF-β2, and SMAD2, which leads to increased cancer cell death.[2]

Rhoifolin's Anticancer Signaling Pathway



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Caption: Rhoifolin's modulation of cancer cell signaling pathways.

Conclusion

The synthesis of **Apigenin 5-O-neohesperidoside** (Rhoifolin) from naringin is a straightforward and high-yielding process. While the exploration of rhoifolin derivatization is still in its early stages, the existing methods of acetylation and transglycosylation provide a foundation for creating novel analogs with potentially enhanced or modified biological activities. The established anticancer properties of rhoifolin, mediated through the modulation of critical signaling pathways, underscore its potential as a lead compound in drug discovery and development. Further research into its synthesis, derivatization, and mechanisms of action is warranted to fully harness its therapeutic capabilities.

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